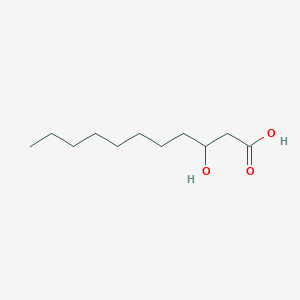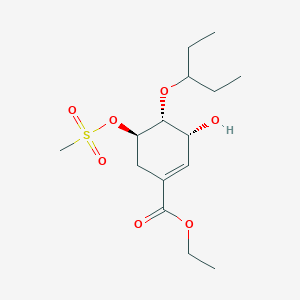
3-羟基十一烷酸
描述
3-Hydroxy fatty acid. Use as standard, in analysis and biological systems. See similar compounds
3-hydroxy Undecanoic acid is a hydroxylated fatty acid that has been found in S. algae, LPS extracted from clinical isolates of B. catarrhalis, and methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by P. flava isolated from oil-contaminated soil. It inhibits sodium current in axons dissected from mantles of giant squid (D. bleekeri) with an ED50 value of 0.46 mM.
elongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Thus, is considered to be a fatty acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学研究应用
抗真菌疗法
3-羟基十一烷酸: 已显示出在治疗真菌感染方面的潜力。它通过影响对毒力至关重要的基因的表达来调节真菌代谢。 这种化合物对皮肤癣菌(如红色毛癣菌)特别有效,会影响细胞壁过程、膜组装、脂质代谢和发病机理 .
用于协同治疗的化学修饰
由于其化学结构,3-羟基十一烷酸适合进行化学修饰,这可以增强其治疗潜力。 它可以与其他抗真菌剂联合使用,以产生协同作用,从而有可能导致更有效的治疗 .
安全和危害
作用机制
Target of Action
3-Hydroxyundecanoic acid is a medium-chain hydroxy acid . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral It is used in various applications such as target validation, assay development, hts/hcs, mechanism studies, biomarker expression, and development .
Mode of Action
One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and h2-atmosphere over supported metal catalysts . This suggests that 3-Hydroxyundecanoic acid may interact with its targets through a process of deoxygenation.
Biochemical Pathways
It is known that 3-hydroxyundecanoic acid is a member of a large family of renewable and biodegradable bio-polyesters known as polyhydroxyalkanoates (phas) . These are built by ®-3-hydroxy fatty acid monomers varying from 3 to 5 carbon atoms (short-chain-length PHAs, scl-PHA) and from 6 to 14 carbons (medium-chain-length PHAs, mcl-PHA) .
Pharmacokinetics
It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
One study mentions the selective deoxygenation of bio-derivable 3-hydroxyundecanoic acid to either linear alkanes or secondary alcohols . This suggests that the compound’s action results in the production of these substances.
Action Environment
It is known that 3-hydroxyundecanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This suggests that the compound’s action, efficacy, and stability may be influenced by these properties.
生化分析
Biochemical Properties
3-Hydroxyundecanoic acid is a hydroxy fatty acid . It is used as a standard in analysis and biological systems . The concentrations of 3-hydroxy fatty acids in the supernatant follow bacterial growth .
Cellular Effects
Racemic mixtures of saturated 3-hydroxy fatty acids, including 3-Hydroxyundecanoic acid, have shown antifungal activity against different molds and yeasts . This suggests that 3-Hydroxyundecanoic acid may have a role in cellular defense mechanisms against fungal pathogens.
Temporal Effects in Laboratory Settings
The concentrations of 3-Hydroxyundecanoic acid and other 3-hydroxy fatty acids in the supernatant follow bacterial growth . This suggests that the production and release of these compounds may be a dynamic process that changes over time. More detailed studies are needed to understand the temporal effects of 3-Hydroxyundecanoic acid in laboratory settings.
Metabolic Pathways
The specific metabolic pathways involving 3-Hydroxyundecanoic acid are not well-defined. It is known to be a hydroxy fatty acid
属性
IUPAC Name |
3-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPMBPKLYEDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxyundecanoic acid in bacterial lipopolysaccharides (LPS)?
A: 3-Hydroxyundecanoic acid is a constituent of lipid A, the hydrophobic anchor of LPS, in several bacterial species. For instance, it's found in the LPS of Pseudomonas pertucinogena [], Pectinatus cerevisiiphilus, and P. frisingensis []. Its presence, alongside other 3-hydroxy acids, contributes to the structural integrity and biological activity of LPS, a potent immunostimulatory molecule.
Q2: How does the presence of 3-Hydroxyundecanoic acid in bacterial LPS impact their classification?
A: The fatty acid composition of LPS, including the presence of 3-Hydroxyundecanoic acid, can be a valuable chemotaxonomic marker. In the case of Pseudomonas pertucinogena, the identification of 3-Hydroxyundecanoic acid and other 3-hydroxy acids in its bound lipids supported its distinction as a separate species within the genus Pseudomonas [].
Q3: Can 3-Hydroxyundecanoic acid be found in marine organisms other than bacteria?
A: Yes, 3-Hydroxyundecanoic acid has been isolated from a marine-derived fungus associated with the mangrove plant Scyphiphora hydrophyllacea []. This finding highlights the diverse origins of this compound and its potential significance in various marine ecosystems.
Q4: What are the potential applications of 3-Hydroxyundecanoic acid derived from natural sources?
A: Research suggests that 3-Hydroxyundecanoic acid, particularly when part of larger molecules like the fatty acid glycoside found in the Scyphiphora hydrophyllacea-associated fungus, exhibits modest inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. This discovery points towards potential applications in developing new antimicrobial agents.
Q5: How is 3-Hydroxyundecanoic acid extracted and purified from bacterial sources?
A: While specific extraction methods for 3-Hydroxyundecanoic acid are not detailed in the provided research, LPS extraction protocols, like the phenol-chloroform-petroleum ether method used for Pectinatus species [], can be employed. Further purification steps, such as chromatographic techniques, would be required to isolate 3-Hydroxyundecanoic acid from the complex LPS mixture.
Q6: Are there structural isomers of 3-Hydroxyundecanoic acid present in biological systems?
A: Yes, research indicates the presence of iso-(R)-3-hydroxyundecanoic acid as a structural isomer in the lipid A of Endozoicomonas sp. HEX311, a marine sponge symbiont []. This finding underscores the structural diversity of fatty acids in biological systems and their potential influence on biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)






